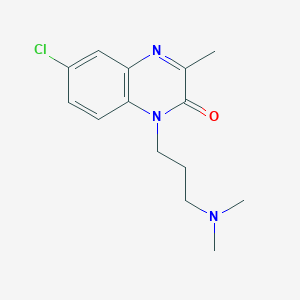

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one

Vue d'ensemble

Description

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylquinoxaline and 6-chloroquinoxaline.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium or copper, and specific temperatures and pressures to facilitate the reaction.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Palladium, copper.

Major Products

Applications De Recherche Scientifique

Analgesic Properties

Research indicates that 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one exhibits significant analgesic effects. It has been shown to impact both acute and chronic pain pathways, making it a candidate for pain management therapies. Studies suggest that it may modulate neurotransmitter systems involved in pain perception, although the specific mechanisms remain to be fully elucidated.

Effects on Conditioned Responses

The compound has also demonstrated effects on conditioned avoidance responses in animal models. This suggests potential applications in treating anxiety and related disorders. The modulation of conditioned responses indicates that it could influence behavioral patterns associated with anxiety, providing a basis for further investigation into its use as an anxiolytic agent.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. The reactivity of this compound is influenced by its functional groups, particularly the dimethylamino and chloro substituents, which may participate in various chemical reactions relevant to drug formulation and development.

Comparative Applications

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Chloroquinoline | Chlorine substitution on quinoline | Used in antimicrobial research |

| 5,7-Dichlorokynurenic acid | Dichlorinated derivative | Known for neuroprotective effects |

| N1,N2-Bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine | Bis-substituted quinoline | Exhibits anti-cancer properties |

| Meclinertant | Quinoline derivative with unique side chains | Investigated for treating anxiety disorders |

The distinct combination of functional groups in this compound sets it apart from other quinoxaline derivatives, suggesting unique therapeutic potentials that warrant further exploration.

Pain Management Studies

A series of studies have focused on the analgesic properties of this compound. In controlled experiments involving animal models, administration of this compound resulted in statistically significant reductions in pain-related behaviors compared to control groups. These findings support its potential use as a therapeutic agent for pain relief.

Behavioral Impact Research

Additional research has explored the behavioral effects of this compound in relation to anxiety disorders. In studies assessing conditioned responses, subjects treated with this compound exhibited reduced anxiety-like behaviors. This suggests that the compound may influence neurochemical pathways associated with anxiety, highlighting its potential as an anxiolytic treatment.

Mécanisme D'action

The mechanism of action of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, structure-activity relationships, and molecular docking are conducted to elucidate its mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methylquinoxaline: A precursor in the synthesis of 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one, known for its antimicrobial properties.

6-Chloroquinoxaline: Another precursor with applications in medicinal chemistry.

Quinoxaline N-oxides: Oxidized derivatives with potential as antimicrobial and anticancer agents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylaminopropyl group, a methyl group, and a chloro group on the quinoxaline core makes it a versatile compound for various applications.

Activité Biologique

1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one (DMAPMQ) is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores the biological activity of DMAPMQ, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C14H18ClN3O

- Molecular Weight : 279.76 g/mol

- CAS Number : 102582-79-6

Synthesis and Structural Characteristics

DMAPMQ is synthesized through various chemical routes involving starting materials such as 3-methylquinoxaline and 6-chloroquinoxaline. The synthesis typically employs solvents like ethanol or methanol and may utilize catalysts to enhance yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Biological Activity Overview

DMAPMQ exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including DMAPMQ, possess significant antimicrobial properties. A study highlighted that certain quinoxaline derivatives showed effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, demonstrating their potential as new antibacterial agents .

Analgesic and Behavioral Effects

In pharmacological studies, DMAPMQ has been shown to affect conditioned avoidance responses in animal models. It exhibits analgesic properties while also inhibiting exploratory behavior. Notably, it induces minimal motor incoordination and does not provide protection against toxic doses of strychnine or physostigmine, suggesting a specific action profile that may be useful in pain management without significant side effects .

The mechanism of action for DMAPMQ involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity or receptor signaling pathways, leading to its observed effects. Detailed studies on binding affinity and structure-activity relationships are ongoing to elucidate these mechanisms further .

Case Studies and Research Findings

Several studies have contributed to the understanding of DMAPMQ's biological activity:

- Antimicrobial Efficacy : A comparative study demonstrated that DMAPMQ derivatives exhibited superior antibacterial activity compared to conventional antibiotics against various clinically relevant strains .

- Behavioral Pharmacology : In behavioral assays, DMAPMQ was tested for its impact on anxiety-like behaviors in rodents, showing promise as a treatment for anxiety disorders with minimal side effects .

- Cellular Mechanisms : Research into the cellular effects of DMAPMQ has revealed its potential to induce apoptosis in cancer cell lines, indicating possible applications in oncology.

Data Summary Table

Propriétés

IUPAC Name |

6-chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O/c1-10-14(19)18(8-4-7-17(2)3)13-6-5-11(15)9-12(13)16-10/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYQXUPJAPJBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907773 | |

| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102582-79-6 | |

| Record name | 1-Dimethylaminopropyl-3-methyl-6-chloroquinoxaline-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102582796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-[3-(dimethylamino)propyl]-3-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.